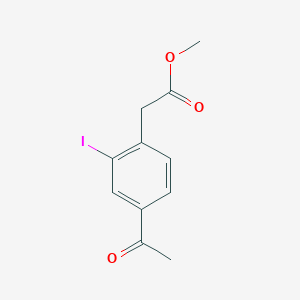

Methyl 2-(4-acetyl-2-iodophenyl)acetate

Description

Properties

Molecular Formula |

C11H11IO3 |

|---|---|

Molecular Weight |

318.11 g/mol |

IUPAC Name |

methyl 2-(4-acetyl-2-iodophenyl)acetate |

InChI |

InChI=1S/C11H11IO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

BENGFMRGGLYGPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)CC(=O)OC)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 4 Acetyl 2 Iodophenyl Acetate

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of Methyl 2-(4-acetyl-2-iodophenyl)acetate reveals several possible disconnections, providing a roadmap for potential synthetic routes. The primary disconnections involve the ester, the acetyl group, and the iodine substituent.

Primary Disconnections:

Ester Disconnection: The most straightforward disconnection is at the ester linkage, leading back to 2-(4-acetyl-2-iodophenyl)acetic acid and methanol (B129727). This suggests that a final esterification step could be a viable approach.

Acyl Group Disconnection: The acetyl group can be disconnected via a Friedel-Crafts acylation reaction, pointing to methyl 2-(2-iodophenyl)acetate as a potential precursor. However, controlling the regioselectivity of such a reaction on a substituted ring can be challenging.

Iodine Disconnection: The carbon-iodine bond can be disconnected, suggesting an iodination reaction on a precursor like methyl 2-(4-acetylphenyl)acetate. This approach hinges on the ability to direct the iodine to the position ortho to the acetate (B1210297) side chain.

A plausible retrosynthetic pathway could start from a simpler, commercially available substituted toluene. For instance, starting from 2-methyl-4-acetylbenzoic acid, one could envision a series of reactions including esterification, benzylic halogenation, and subsequent conversion to the phenylacetic acid moiety, followed by iodination. The specific sequence of these steps would be critical to avoid unwanted side reactions and to ensure the desired regiochemistry.

Direct Synthesis and Optimization Strategies

The direct synthesis of this compound can be approached through several classical organic chemistry reactions. The optimization of these strategies focuses on reaction conditions, regioselectivity, and yield.

Esterification Reactions for Methyl Acetate Moiety Introduction

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-(4-acetyl-2-iodophenyl)acetic acid. The Fischer-Speier esterification is a common and effective method for this transformation.

This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent. A patent describing the synthesis of the related compound methyl 2-methyl-4-acetyl benzoate (B1203000) reports using concentrated sulfuric acid in methanol and heating the reaction to achieve a high yield.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition |

|---|---|

| Reactants | Carboxylic Acid, Methanol (excess) |

| Catalyst | Concentrated H₂SO₄, HCl |

| Temperature | Reflux |

| Reaction Time | Several hours |

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Regioselective Acylation of Phenyl Ring Precursors

Introducing the acetyl group onto the phenyl ring can be achieved through Friedel-Crafts acylation. If one were to start with a substituted phenylacetate (B1230308), such as methyl 2-(2-iodophenyl)acetate, the regioselectivity of the acylation would be a critical consideration. The directing effects of the existing substituents (the iodo group and the acetate side chain) would determine the position of the incoming acetyl group.

The iodo group is an ortho, para-director, while the CH₂COOCH₃ group is also generally considered to be ortho, para-directing. Therefore, acylation of methyl 2-(2-iodophenyl)acetate would likely lead to a mixture of products, with acylation occurring at the positions para and ortho to the iodo group, and ortho

Catalytic Approaches in the Synthesis of this compound

Copper-Mediated Iodination Strategies

The introduction of an iodine atom onto the aromatic ring of a precursor, such as Methyl 2-(4-acetylphenyl)acetate, is a critical step in the synthesis of the title compound. Copper-mediated C-H iodination has emerged as a powerful tool for this transformation, offering an alternative to traditional methods that often require harsh conditions or pre-functionalized substrates.

Copper salts, particularly copper(II) salts, have been identified as effective promoters for the iodination of aromatic compounds. nih.gov For instance, copper(II) acetate has been successfully used in the regioselective iodination of various aromatic substrates. researchgate.net The mechanism of copper(II)-mediated iodination is believed to involve the copper center acting as a Lewis acid to activate the C-H bond and facilitating the electrophilic substitution by an iodine source, such as molecular iodine (I₂). The copper(II) can stabilize the aromatic substrate in a deprotonated form, making it more susceptible to electrophilic attack by iodine. nih.gov

In a typical procedure, the aryl substrate is treated with an iodine source in the presence of a copper(II) salt. The choice of copper salt and reaction conditions can significantly influence the reaction's outcome.

Table 1: Comparison of Copper Sources in a Model Iodination Reaction

| Copper Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂·H₂O | 10 | Acetic Acid | 80 | 94 | nih.gov |

| CuI | 10 | DMF | 135 | 94 | organic-chemistry.org |

| Cu₂O | 5-10 | DMF | 135 | 93 | organic-chemistry.org |

| CuSO₄ | 10 | Acetic Acid | 80 | Lower | nih.gov |

This table is illustrative, based on data from similar copper-mediated halogenation reactions, and demonstrates the effect of different copper catalysts.

The data suggests that various copper sources can be effective, with copper(II) acetate often providing high yields under milder conditions compared to copper(I) salts which may require higher temperatures. nih.govorganic-chemistry.org The development of these strategies is crucial for the efficient synthesis of complex molecules like this compound.

Ligand Design and Catalyst Optimization

The efficiency and selectivity of copper-mediated reactions can be dramatically improved through the use of appropriate ligands. Ligands coordinate to the copper center, modifying its electronic and steric properties, which in turn influences its catalytic activity.

For copper-catalyzed iodination reactions, nitrogen-based ligands, such as 1,10-phenanthroline (B135089) (phen) and its derivatives, have proven to be particularly effective. acs.orgnih.gov The ligand plays several key roles in the catalytic cycle. It can facilitate the crucial transmetalation step and promote the necessary oxidative events for catalyst turnover. acs.org A combination of experimental and computational studies has shown that the stoichiometry of the ligand is a critical parameter; ligand loss may be favored at one stage of the cycle, while its presence is required at another. acs.org

The optimization of the catalyst system involves screening different ligands and adjusting the catalyst and ligand loading. For example, the use of a pre-catalyst like [Cu(OAc)(phen)₂]OAc has enabled the rapid and efficient radioiodination of a wide range of aryl boronic acids at room temperature with catalyst loadings as low as 1-2 mol%. nih.govacs.org This highlights the power of ligand-assisted catalysis to achieve mild and highly efficient transformations.

Table 2: Effect of Ligand on Copper-Catalyzed Iodination

| Catalyst | Ligand | Ligand:Cu Ratio | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cu(OAc)₂ | None | N/A | High | Long | Moderate | nih.gov |

| Cu(OAc)₂ | 1,10-phenanthroline | 2:1 | Room Temp | 10 min | >95 | nih.govacs.org |

| Cu₂O | None | N/A | 135 °C | 24 h | 94 | organic-chemistry.org |

| CuI | Angular N-donor | 1:1 | Variable | Variable | Forms polymers | nih.gov |

This table illustrates the general impact of ligands on reaction conditions and efficiency, based on findings from related copper-catalyzed reactions.

The design of ligands with specific geometric and electronic properties continues to be an active area of research. The angular versus linear nature of a ligand, for example, can dictate the architecture of the resulting copper complex and, consequently, its reactivity. nih.gov For the synthesis of this compound, optimizing the copper-ligand system would be a key step in developing a high-yielding and selective process.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of paramount importance for sustainable industrial development. This involves designing processes that reduce waste, use less hazardous substances, and are more energy-efficient.

Solvent-Free and Aqueous Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research efforts are directed towards developing solvent-free (neat) reactions or using environmentally benign solvents like water.

Solvent-free reactions, where the reaction is conducted in the absence of a solvent, can offer significant advantages, including reduced waste, lower costs, and often, faster reaction times. nih.gov For instance, acetylation reactions have been successfully carried out under solvent-free conditions using a catalytic amount of an activator. nih.gov While specific examples for the iodination of Methyl 2-(4-acetylphenyl)acetate under solvent-free conditions are not prevalent, the concept is applicable. Such a process would involve mixing the substrate, iodinating agent, and a solid-supported catalyst.

Alternatively, performing reactions in water is highly desirable. Although organic substrates can have low solubility in water, techniques such as the use of phase-transfer catalysts or co-solvents can overcome this limitation. The selective bromination of certain aromatic compounds has been achieved in an aqueous medium, suggesting the feasibility of aqueous halogenations. google.com The synthesis of various esters has also been studied in different polar aprotic solvents, with some reactions proceeding at room temperature, indicating a move towards milder, and potentially more aqueous-friendly, conditions. walisongo.ac.id

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org A reaction with 100% atom economy means that all the atoms from the reactants are found in the final product, with no byproducts.

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Synthetic routes with high atom economy are inherently less wasteful. For the synthesis of this compound, a direct C-H iodination of Methyl 2-(4-acetylphenyl)acetate would be highly atom-economical.

Hypothetical Reaction: Methyl 2-(4-acetylphenyl)acetate + I₂ → this compound + HI

In contrast, a classical Sandmeyer-type reaction, starting from an amino precursor, would generate significant nitrogen gas and salt waste, resulting in a much lower atom economy.

Table 3: Atom Economy Comparison for Different Hypothetical Iodination Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Direct C-H Iodination | Methyl 2-(4-acetylphenyl)acetate, I₂ | This compound | HI | ~71% |

| Sandmeyer Reaction (from amine) | Methyl 2-(4-amino-2-acetylphenyl)acetate, NaNO₂, HCl, KI | This compound | N₂, KCl, NaCl, H₂O | < 50% |

This table provides a theoretical comparison to illustrate the principle of atom economy. The exact values depend on the stoichiometry of the specific Sandmeyer protocol.

Reaction Chemistry and Transformational Studies of Methyl 2 4 Acetyl 2 Iodophenyl Acetate

Reactivity at the Iodophenyl Moiety

The presence of an iodine atom on the phenyl ring is a key feature of Methyl 2-(4-acetyl-2-iodophenyl)acetate, enabling a variety of transformations at this position. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in several reaction types.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemicalbook.comsigmaaldrich.comlibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com

In the case of this compound, the acetyl group is an electron-withdrawing group. However, it is located meta to the iodine atom with respect to the methyl acetate (B1210297) group's attachment point, which does not provide the necessary stabilization for a classical SNAr mechanism. khanacademy.org The acetyl group is para to the iodine, which would typically activate the ring for SNAr. The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) generally being the best leaving group due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. youtube.com While direct studies on SNAr reactions of this compound are not extensively reported, the presence of the activating acetyl group suggests that under forcing conditions with strong nucleophiles, substitution might be achievable. The reactivity of related compounds like 2-iodoacetophenone, which can participate in nucleophilic substitution reactions, further supports this possibility. cymitquimica.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Carbon-Carbon Bond Formation

The iodophenyl moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound has been successfully employed in Suzuki-Miyaura couplings with various boronic acids to synthesize a range of biaryl compounds. These reactions are typically carried out in the presence of a palladium catalyst and a base.

| Catalyst | Base | Solvent | Reactant | Product | Yield |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 2-pyridinylboronic acid | Methyl 2-(4-acetyl-2-(pyridin-2-yl)phenyl)acetate | High |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Phenylboronic acid | Methyl 2-(4-acetyl-[1,1'-biphenyl]-2-yl)acetate | Good |

| Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF | 1-methyl-1H-pyrazol-4-ylboronic acid | Methyl 2-(4-acetyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl)acetate | Moderate |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not widely documented, the related compound 4'-iodoacetophenone (B82248) readily undergoes Sonogashira coupling, suggesting that the target molecule would also be a suitable substrate. researchgate.netresearchgate.net The reactivity of the aryl iodide is generally high, allowing the reaction to proceed under mild conditions. wikipedia.org

| Catalyst | Co-catalyst | Base | Solvent | Reactant | Product |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Phenylacetylene | Methyl 2-(4-acetyl-2-(phenylethynyl)phenyl)acetate |

| Pd(OAc)₂ | CuI | Piperidine | DMF | Trimethylsilylacetylene | Methyl 2-(4-acetyl-2-((trimethylsilyl)ethynyl)phenyl)acetate |

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.org The reaction typically proceeds with a palladium catalyst and a base. The aryl iodide in this compound makes it a good candidate for Heck reactions.

| Catalyst | Base | Solvent | Reactant | Product |

| Pd(OAc)₂ | Et₃N | DMF | Methyl acrylate | Methyl (E)-3-(2-acetyl-4-(2-methoxy-2-oxoethyl)phenyl)acrylate |

| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Styrene | Methyl 2-(4-acetyl-2-styrylphenyl)acetate |

Radical Reactions and Single Electron Transfer (SET) Processes

Aryl iodides can participate in radical reactions, often initiated by radical initiators or through single electron transfer (SET) processes. libretexts.org These reactions can lead to a variety of products through pathways such as radical cyclization or intermolecular coupling. The generation of an aryl radical from the carbon-iodine bond can be achieved using radical initiators like AIBN in the presence of a hydrogen atom donor like tributyltin hydride. libretexts.org This aryl radical can then undergo further reactions. While specific studies on radical reactions of this compound are limited, the general principles of radical chemistry suggest its potential to participate in such transformations.

Reductive Dehalogenation Studies

The carbon-iodine bond can be cleaved reductively to replace the iodine atom with a hydrogen atom. This process, known as reductive dehalogenation, can be accomplished using various reducing agents. Catalytic hydrogenation with a palladium catalyst and a hydrogen source is a common method. Other methods include the use of radical-based reducing agents like tributyltin hydride or photoredox catalysis. While direct studies on the reductive dehalogenation of this compound are not extensively reported, the reactivity of other aryl iodides in these reactions is well-established.

Reactivity at the Acetyl Functional Group

The acetyl group in this compound provides another site for chemical modification. The carbonyl carbon is electrophilic and can undergo a variety of nucleophilic addition and condensation reactions, while the adjacent methyl group has acidic protons that can be involved in base-catalyzed reactions.

Ketone Carbonyl Reactivity (e.g., Knoevenagel Condensations, Reductions, Oxidations)

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netdergipark.org.tr The acetyl group of this compound can undergo Knoevenagel condensation with various active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form α,β-unsaturated products.

| Active Methylene Compound | Base | Solvent | Product |

| Malononitrile | Piperidine | Ethanol | Methyl 2-(2-iodo-4-(1-(dicyanomethylene)ethyl)phenyl)acetate |

| Ethyl cyanoacetate | Ammonium acetate | Toluene | Methyl 2-(4-(1-(cyano(ethoxycarbonyl)methylene)ethyl)-2-iodophenyl)acetate |

Reductions: The ketone of the acetyl group can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be crucial to avoid the reduction of the methyl ester functionality.

| Reducing Agent | Solvent | Product |

| NaBH₄ | Methanol (B129727) | Methyl 2-(4-(1-hydroxyethyl)-2-iodophenyl)acetate |

| LiAlH₄ | THF | 2-(4-(1-hydroxyethyl)-2-iodophenyl)ethan-1-ol (reduction of both ketone and ester) |

Oxidations (Baeyer-Villiger Oxidation): The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester using a peroxyacid or peroxide as the oxidant. cymitquimica.comorganic-chemistry.orgwikipedia.orgnih.gov The acetyl group in this compound can be oxidized to an acetate ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In this case, the aryl group has a higher migratory aptitude than the methyl group. organic-chemistry.org

| Oxidant | Solvent | Product |

| m-CPBA | Dichloromethane | Methyl 2-(4-acetoxy-2-iodophenyl)acetate |

| Peroxyacetic acid | Acetic acid | Methyl 2-(4-acetoxy-2-iodophenyl)acetate |

Alpha-Functionalization of the Acetyl Methyl Group

The methyl group of the acetyl moiety is susceptible to functionalization at the alpha-position due to the electron-withdrawing nature of the adjacent carbonyl group, which increases the acidity of the α-protons. While specific studies detailing the alpha-functionalization of this compound are not extensively documented in the provided results, general principles of ketone chemistry suggest that this position can be readily modified.

Common transformations would include reactions like α-halogenation, where the methyl group reacts with a halogen source under acidic or basic conditions. Another potential functionalization is the aldol (B89426) condensation, where the enolate of the acetyl group reacts with an aldehyde or ketone to form a β-hydroxy ketone.

Reactivity at the Methyl Ester Functional Group

The methyl ester group in this compound provides a handle for various nucleophilic acyl substitution reactions.

The methyl ester can undergo transesterification in the presence of another alcohol under acidic or basic catalysis to yield a different ester. Similarly, reaction with ammonia (B1221849) or a primary or secondary amine leads to the corresponding amide. For instance, the reaction of a similar compound, 4-acetyl-2-methylbenzoic acid, can lead to the formation of 4-acetyl-2-methylbenzamide. nih.gov

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | R'OH, H+ or OR'- | 2-(4-acetyl-2-iodophenyl)acetate-R' | Transesterification |

| This compound | R'NH2 | N-R'-2-(4-acetyl-2-iodophenyl)acetamide | Amidation |

The selective reduction of the ester functional group in the presence of the ketone (acetyl group) is a challenging but achievable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) would typically reduce both the ester and the ketone. However, chemoselective reduction of the ester is possible using specific reagents.

A common method for the selective reduction of esters to aldehydes is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. Alternatively, the ester can be reduced to the corresponding primary alcohol using reagents like sodium borohydride in combination with a Lewis acid or under specific reaction conditions that favor ester reduction over ketone reduction. For example, sodium borohydride is known to selectively reduce aldehydes and ketones over esters, but this selectivity can be influenced by reaction conditions. iwu.edu

Cyclization and Annulation Reactions Involving Multiple Functional Groups

The strategic positioning of the aryl iodide, acetyl, and methyl ester groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic and polycyclic scaffolds through cyclization and annulation reactions.

The presence of the aryl iodide allows for palladium-catalyzed intramolecular reactions, such as the Heck reaction or Sonogashira coupling, followed by cyclization. For instance, if the acetyl methyl group were functionalized with a terminal alkyne, an intramolecular Sonogashira coupling could lead to the formation of a six-membered ring.

Furthermore, the acetyl and ester groups can participate in intramolecular condensation reactions. For example, a Dieckmann condensation could potentially be explored if the molecule is first modified to have a second ester group. The synthesis of various heterocyclic scaffolds often involves the condensation of β-keto esters with other reagents. nih.gov

The compound can serve as a starting point for cascade or domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex structures. A palladium-catalyzed cross-coupling reaction at the aryl iodide position could introduce a new functional group that then participates in a series of intramolecular reactions with the existing acetyl and ester moieties.

For example, a Suzuki coupling to introduce a boronic acid derivative could be the first step in a cascade leading to a complex polycyclic system. The development of novel strategies for synthesizing diverse heterocyclic compounds often relies on tandem reactions that can be initiated from suitably functionalized aromatic precursors. nih.gov

Mechanistic Investigations of Reactions Involving Methyl 2 4 Acetyl 2 Iodophenyl Acetate

Elucidation of Reaction Pathways and Rate-Determining Steps

The presence of an aryl iodide moiety makes Methyl 2-(4-acetyl-2-iodophenyl)acetate a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, generally proceed through a well-defined catalytic cycle.

The Suzuki-Miyaura coupling , which couples the aryl iodide with an organoboron species, follows a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The initial step is the oxidative addition of the aryl iodide to a Pd(0) complex. Subsequently, transmetalation occurs where the organic group from the organoborane is transferred to the palladium center, a process often facilitated by a base. organic-chemistry.org The cycle concludes with reductive elimination, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.org For aryl iodides, while oxidative addition is typically fast, studies on similar systems have shown that under certain conditions, particularly at lower temperatures with phosphine (B1218219) ligands, the turnover of the resulting Pd(II)-I intermediate can be surprisingly inefficient and potentially rate-limiting. acs.org

In the Heck reaction , which involves the coupling of the aryl iodide with an alkene, the catalytic cycle also begins with oxidative addition. This is followed by migratory insertion of the olefin into the palladium-carbon bond and subsequent β-hydride elimination to release the product. libretexts.org The rate-determining step in the Heck reaction can vary; it is often the migratory insertion or, in the presence of excess phosphine ligands, the coordination of the olefin. researchgate.net

The Sonogashira coupling reacts the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net The generally accepted mechanism involves a palladium cycle similar to the others and a copper cycle that generates a copper acetylide intermediate. researchgate.net The rate-limiting step is often considered to be the transfer of the acetylide group from copper to the palladium complex (transmetalation). researchgate.net

Identification and Characterization of Reaction Intermediates

Throughout these catalytic cycles, several key intermediates are formed. In palladium-catalyzed reactions of aryl iodides, the initial product of oxidative addition is a square planar Pd(II) species of the type [ArPd(L)₂I]. Such complexes can be quite stable, and in some cases, have been isolated and characterized after the reaction, providing insight into the catalyst's state. nih.gov

For instance, in a Suzuki coupling, the oxidative addition intermediate would be followed by a palladium-boronate complex and then a diorganopalladium(II) species just before reductive elimination. libretexts.org In the Heck reaction, after the initial oxidative addition product, a palladium-alkene π-complex is formed, which then proceeds to the migratory insertion product, an alkylpalladium(II) species. libretexts.org

Spectroscopic techniques such as NMR can be employed to observe these intermediates during the course of a reaction. For example, studies on related palladium-catalyzed C-H olefination reactions have used in-situ ¹H NMR to track the formation and consumption of palladium complexes over time. nih.gov The identification of these transient species is crucial for a complete understanding of the reaction pathway.

Transition State Analysis via Experimental and Computational Approaches

Transition state analysis provides insight into the energy barriers of individual steps within a reaction mechanism. Both experimental kinetics and computational modeling are powerful tools for this purpose.

Computational studies , often employing Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a reaction. For example, DFT calculations on the Suzuki-Miyaura coupling have been used to analyze the transition state of the transmetalation step. acs.org Similarly, computational work on Pd(II)-catalyzed C-H functionalization has helped to understand regioselectivity by comparing the stability of different coordination structures and the energy barriers for C-H activation at different sites. rsc.org For reactions involving a molecule like this compound, computational models could predict the transition state energies for oxidative addition, migratory insertion, and reductive elimination, thereby identifying the step with the highest activation barrier.

Experimental approaches to understanding transition states often involve kinetic isotope effect (KIE) studies. For instance, in a study on palladium-catalyzed dehydrogenative sulfonylation, a high KIE value indicated that a C-H bond-breaking step was involved in the rate-determining part of the reaction. nih.gov

Kinetic and Thermodynamic Studies of Reaction Energetics

Kinetic studies measure the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. This information is used to formulate a rate law, which must be consistent with the proposed mechanism. For the Heck reaction of aryl iodides, kinetic studies have shown that the reaction rate can be weakly dependent on the concentrations of both the aryl iodide and the alkene, suggesting that migratory insertion is the turnover-limiting step. researchgate.net

Below is a hypothetical data table representing plausible kinetic data for a Suzuki coupling reaction involving an aryl iodide similar to this compound.

| Entry | [Aryl Iodide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10-5 |

| 2 | 0.2 | 0.1 | 1 | 3.1 x 10-5 |

| 3 | 0.1 | 0.2 | 1 | 1.6 x 10-5 |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10-5 |

Computational and Theoretical Chemistry Studies on Methyl 2 4 Acetyl 2 Iodophenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 2-(4-acetyl-2-iodophenyl)acetate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would provide valuable insights into its optimized geometry, bond lengths, bond angles, and electronic properties. The presence of a heavy atom like iodine would necessitate the use of a basis set that can adequately describe its electron core, or the use of effective core potentials.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting the molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be primarily located on the iodinated phenyl ring, which is rich in π-electrons. The iodine atom, with its lone pairs, and the acetyl group's oxygen atom would also contribute to the HOMO. The LUMO, on the other hand, is anticipated to be centered on the acetyl group and the ester functionality, as these are electron-withdrawing groups that can accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.5 | Iodophenyl ring, Iodine lone pairs |

| LUMO | -1.8 | Acetyl group, Ester carbonyl |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MESP) map. In these maps, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP would likely show significant negative potential around the oxygen atoms of the acetyl and ester carbonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring would exhibit a mixed potential, with the iodine atom influencing the distribution due to its size and polarizability. The hydrogen atoms of the methyl groups would show a slight positive potential. Understanding this charge distribution is vital for predicting intermolecular interactions and the molecule's reactivity patterns.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, several rotatable bonds exist, including the C-C bond connecting the phenyl ring to the acetate (B1210297) group and the C-O bond of the ester.

A computational conformational search would reveal the various stable conformers and their relative energies. The most stable conformer would be the one that minimizes steric hindrance between the bulky iodine atom, the acetyl group, and the methyl acetate side chain. It is expected that the planar ester group and the acetyl group will have specific orientations relative to the phenyl ring to reduce steric clash. The energy landscape, a plot of energy versus the rotational angles of the key dihedral angles, would show the energy barriers for interconversion between these conformers.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus. For this compound, the predicted shifts would show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the methyl protons of both the acetyl and ester groups. The predicted values can be compared with experimental data to confirm the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.5 - 8.2 |

| Methylene Protons (-CH₂-) | 3.9 |

| Acetyl Methyl Protons (-COCH₃) | 2.6 |

Note: These are illustrative values and can be influenced by the solvent used in experimental measurements.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. For the target molecule, characteristic vibrational frequencies would be expected for the C=O stretching of the acetyl and ester groups, C-O stretching, and various vibrations associated with the substituted aromatic ring.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, π to π* transitions within the aromatic system and n to π* transitions associated with the carbonyl groups are expected. The presence of the iodo and acetyl substituents would likely cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted methyl phenylacetate (B1230308).

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry can be employed to explore the mechanisms of chemical reactions by locating and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. For reactions involving this compound, such as nucleophilic substitution or reactions at the acetyl group, a computational transition state search could elucidate the step-by-step mechanism. This involves mapping the potential energy surface to find the lowest energy path from reactants to products.

Solvent Effects and Implicit/Explicit Solvation Models

Chemical reactions and properties are often significantly influenced by the solvent. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of how the solvent affects the electronic structure and geometry of the solute.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This allows for the specific interactions, such as hydrogen bonding, between the solute and solvent to be modeled directly. While more computationally expensive, explicit models can provide a more detailed and accurate picture of solvation, particularly for processes where specific solute-solvent interactions are crucial.

For this compound, both types of models could be used to study how its properties, such as conformational preferences and spectroscopic characteristics, change in different solvents.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data from high-resolution nuclear magnetic resonance (NMR) spectroscopy for Methyl 2-(4-acetyl-2-iodophenyl)acetate is not extensively available in publicly accessible scientific literature. However, based on the known chemical structure, a theoretical analysis of the expected NMR signals can be proposed. This analysis is foundational for the structural elucidation of the molecule.

¹H and ¹³C NMR Signal Assignment through 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

The structural complexity of this compound necessitates the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in this process.

A COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, correlations would be expected between the protons of the acetate (B1210297) methylene (B1212753) group and any adjacent protons if stereochemical conditions permit. HSQC provides direct one-bond proton-carbon correlations, allowing for the straightforward assignment of protonated carbons.

HMBC is crucial for identifying longer-range (2-3 bond) proton-carbon correlations, which helps in piecing together the molecular fragments. For example, the protons of the methyl group in the acetyl function would show a correlation to the carbonyl carbon. Similarly, the methylene protons of the acetate group would show correlations to the adjacent aromatic carbon and the ester carbonyl carbon.

NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the molecule's three-dimensional conformation in solution.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 7.5 - 8.2 | m | 3H |

| Methylene (-CH₂-) | ~3.8 | s | 2H |

| Methyl Ester (-OCH₃) | ~3.7 | s | 3H |

| Methyl Ketone (-COCH₃) | ~2.6 | s | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Ketone) | ~197 |

| Carbonyl (Ester) | ~170 |

| Aromatic C-I | ~95 |

| Aromatic C-H | 128 - 140 |

| Aromatic C-C | 135 - 145 |

| Methylene (-CH₂-) | ~40 |

| Methyl Ester (-OCH₃) | ~52 |

| Methyl Ketone (-COCH₃) | ~27 |

Dynamic NMR Studies for Conformational Exchange Processes

Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of this compound. Specifically, DNMR could be employed to study the rotational barrier around the C-C single bond connecting the phenyl ring and the acetate group. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce as the temperature increases, allowing for the calculation of the energy barrier for this rotation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, which has a molecular formula of C₁₁H₁₁IO₃ and a monoisotopic mass of 317.9753 g/mol . This precise mass measurement is a critical step in confirming the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments would provide valuable structural information.

Interactive Data Table: Predicted Fragmentation Pattern for this compound in MS/MS

| Fragment m/z | Proposed Structure/Loss |

| 286.9672 | [M - OCH₃]⁺ |

| 274.9672 | [M - COCH₃]⁺ |

| 189.9824 | [M - I]⁺ |

| 147.0446 | [M - I - COCH₂]⁺ |

| 43.0184 | [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of a molecule, identifying the functional groups present. For this compound, characteristic vibrational bands would be expected.

Interactive Data Table: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1735 - 1750 | 1735 - 1750 | Stretching |

| C=O (Ketone) | 1680 - 1700 | 1680 - 1700 | Stretching |

| C-O (Ester) | 1200 - 1300 | 1200 - 1300 | Stretching |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-I | 500 - 600 | 500 - 600 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

It is important to note that the data presented in the tables are predicted values based on established spectroscopic principles and data for similar compounds. Experimental verification is necessary for definitive characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For an aromatic compound like this compound, the principal chromophore is the substituted benzene (B151609) ring. The presence of the acetyl group, the iodo group, and the methyl acetate substituent influences the energy of the π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions, characteristic of aromatic systems, are typically observed in the UV region. For benzene, primary bands appear around 184 nm and 204 nm, with a weaker, fine-structured secondary band around 255 nm. Substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The acetyl group, being a conjugating and electron-withdrawing group, is expected to significantly shift the primary absorption bands to longer wavelengths. The iodine atom, with its lone pairs of electrons, can also participate in resonance and influence the absorption spectrum.

n → π Transitions:* The carbonyl group of the acetyl moiety also allows for n → π* transitions, where a non-bonding electron from the oxygen atom is excited to an antibonding π* orbital. These transitions are typically weaker than π → π* transitions and appear at longer wavelengths.

Due to the lack of specific experimental UV-Vis data for this compound, a precise λmax cannot be provided. However, based on the analysis of similar aromatic compounds, the principal absorption bands are expected in the range of 220-300 nm.

Table 1: Expected UV-Vis Absorption Data for Aromatic Chromophores

| Chromophore System | Expected λmax (nm) | Transition Type | Solvent Effects |

| Substituted Benzene (Iodo, Acetyl) | 220-280 | π → π | Polar solvents may cause shifts in λmax depending on the nature of the transition. |

| Acetyl Group (Carbonyl) | 270-300 | n → π | A blue shift (hypsochromic shift) is often observed with increasing solvent polarity. |

This table presents generalized data for the expected chromophoric systems within the molecule. Actual values would need to be determined experimentally.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

As no published crystal structure for this compound is available, we will refer to the crystallographic data of a related iodinated aromatic compound, (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, to illustrate the type of information that can be obtained from an XRD study. nih.gov

Table 2: Representative Crystallographic Data for an Iodinated Aromatic Compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀I₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123 (3) |

| b (Å) | 4.0121 (8) |

| c (Å) | 26.891 (5) |

| β (°) | 102.454 (9) |

| Volume (ų) | 1486.2 (5) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.214 |

Data from a related compound, (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, is used for illustrative purposes. nih.gov

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. While the molecule lacks strong hydrogen bond donors like -OH or -NH, it can participate in weaker C-H···O hydrogen bonds. The oxygen atoms of the acetyl and ester carbonyl groups are potential hydrogen bond acceptors.

Furthermore, other non-covalent interactions play a significant role in the crystal packing:

Halogen Bonding: The iodine atom can act as a Lewis acidic center (a σ-hole) and interact with Lewis bases, such as the carbonyl oxygen atoms of neighboring molecules. This type of interaction, known as halogen bonding, is a directional and specific interaction that can significantly influence the crystal packing.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align.

Analysis of the crystal structure of a related compound, (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, reveals the presence of type II halogen bonds and weak C-H···π interactions that link the molecules into sheets. nih.gov

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Expected Distance (Å) |

| C-H···O Hydrogen Bond | C-H (aromatic, methyl, methylene) | O (carbonyl) | 2.9 - 3.5 |

| Halogen Bond | C-I | O (carbonyl) | 2.8 - 3.4 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

This table is illustrative and based on typical bond distances for these types of interactions.

Methyl 2 4 Acetyl 2 Iodophenyl Acetate As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Aromatic Scaffolds

The strategic positioning of the iodo, acetyl, and acetate (B1210297) moieties on the phenyl ring of Methyl 2-(4-acetyl-2-iodophenyl)acetate makes it an excellent precursor for the synthesis of complex aromatic scaffolds. The presence of the iodine atom is particularly noteworthy, as it serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most prominently palladium-catalyzed cross-coupling reactions.

Researchers can leverage the reactivity of the aryl iodide for transformations such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the 2-position, including alkyl, alkenyl, alkynyl, aryl, and amino groups. This capability is fundamental to the construction of highly decorated aromatic systems that are often the core of pharmaceuticals, agrochemicals, and materials science targets.

The acetyl and methyl acetate groups can be further manipulated. For instance, the acetyl group can undergo aldol (B89426) condensations, reductions to the corresponding alcohol, or serve as a directing group in subsequent electrophilic aromatic substitutions. The methyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, further expanding the molecular complexity.

Integration into Convergent and Divergent Synthetic Strategies

The distinct reactivity of the functional groups in This compound allows for its seamless integration into both convergent and divergent synthetic strategies.

Conversely, in a divergent synthesis , This compound can serve as a common intermediate that is guided down multiple reaction pathways to generate a library of structurally related compounds. For example, starting from this single precursor, one can selectively perform a Sonogashira coupling at the iodo position, followed by a Wittig reaction at the acetyl group, and finally, amidation of the ester. Alternatively, a Suzuki coupling could be followed by a Baeyer-Villiger oxidation of the acetyl group and reduction of the ester. This divergent approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Derivatization for Specialized Research Applications

The potential for derivatization of This compound extends to the creation of molecules for specialized research applications. The core scaffold can be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, enabling its use as a chemical probe to study biological processes.

Furthermore, the functional groups can be used to attach the molecule to solid supports, facilitating its use in solid-phase synthesis or for the creation of affinity chromatography resins. The ability to systematically modify each of the three functional groups allows for the fine-tuning of the physicochemical properties of the resulting derivatives, such as solubility, lipophilicity, and metabolic stability, which is crucial for the development of bioactive compounds.

A hypothetical derivatization is presented in the table below, showcasing the potential for selective modifications.

| Functional Group | Reagent/Condition | Product Functional Group |

| Aryl Iodide | Phenylboronic acid, Pd catalyst | Biphenyl |

| Acetyl Group | Sodium borohydride (B1222165) | Secondary Alcohol |

| Methyl Ester | Lithium hydroxide, then acid | Carboxylic Acid |

Role in Scaffold Diversity Generation in Academic Research

In academic research, the generation of novel molecular scaffolds is a primary objective to explore new areas of chemical space and to identify compounds with unique biological or material properties. This compound is an ideal starting material for such endeavors. Its multifunctional nature allows for the application of a wide range of synthetic methodologies, leading to the creation of diverse and complex molecular libraries.

Academic research groups can utilize this building block to develop new synthetic methods or to showcase the utility of existing methods in the synthesis of novel compound classes. For example, the development of a new palladium catalyst could be demonstrated by its efficient coupling with This compound . The resulting products could then be screened for interesting biological activities, potentially leading to the discovery of new therapeutic leads. The commercial availability of this compound facilitates its adoption by a broad range of researchers, fostering innovation and the expansion of chemical diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.